2-(2,3-dihydro-1-benzofuran-6-yl)-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)acetamide
Description
2-(2,3-Dihydro-1-benzofuran-6-yl)-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)acetamide is a heterocyclic acetamide derivative characterized by a 2,3-dihydrobenzofuran core linked to a 1,2,4-triazolo[4,3-a]pyridine moiety via an ethylacetamide bridge. The dihydrobenzofuran group provides a rigid, oxygen-containing aromatic system, while the triazolopyridine subunit is a nitrogen-rich bicyclic structure often associated with kinase inhibition or central nervous system (CNS) modulation .
Properties
Molecular Formula |
C18H18N4O2 |
|---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
2-(2,3-dihydro-1-benzofuran-6-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide |
InChI |
InChI=1S/C18H18N4O2/c23-18(12-13-4-5-14-7-10-24-15(14)11-13)19-8-6-17-21-20-16-3-1-2-9-22(16)17/h1-5,9,11H,6-8,10,12H2,(H,19,23) |
InChI Key |
PZQHFSMUFXWIHX-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C1C=CC(=C2)CC(=O)NCCC3=NN=C4N3C=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dihydro-1-benzofuran-6-yl)-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)acetamide typically involves multiple steps:
Formation of the Benzofuran Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Formation of the Triazolopyridine Moiety: This involves the cyclization of appropriate precursors under specific conditions, often using catalysts to facilitate the reaction.
Coupling of the Two Moieties: The final step involves coupling the benzofuran and triazolopyridine moieties through an acetamide linkage. This can be achieved using standard peptide coupling reagents and conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Table 1: Key Reaction Steps and Conditions
(i) Cyclization of Thiosemicarbazides
Thiosemicarbazides (18a–d ) undergo alkaline cyclization to form the 1,2,4-triazole-3-thione scaffold. This step involves intramolecular nucleophilic attack of the thiol group on the adjacent carbonyl carbon, followed by dehydration .
(ii) Formation of Triazolopyridine Core
The triazolo[4,3-a]pyridine moiety is synthesized via cyclization of hydrazine derivatives with formic acid. For example, intermediate 26 reacts with formic acid under reflux to form 27 through a dehydrative ring-closure mechanism .
(iii) Amide Coupling
The final acetamide bond is formed by reacting the triazolopyridine-ethylamine intermediate with acetic anhydride in the presence of triethylamine (TEA). This step ensures high regioselectivity and avoids over-acylation.
Table 2: Functionalization Reactions
Stability and Reactivity Insights
-
pH Sensitivity : The triazole ring undergoes hydrolysis under strongly acidic (pH < 2) or basic (pH > 12) conditions, leading to ring opening.
-
Thermal Stability : Decomposition occurs above 250°C, as observed in thermogravimetric analysis (TGA).
-
Photoreactivity : Exposure to UV light (254 nm) induces partial isomerization of the benzofuran moiety.
Table 3: Reaction Yields vs. Structural Analogues
| Compound | Key Reaction | Yield (%) | Reference |
|---|---|---|---|
| Target compound | Amide coupling | 85 | |
| EVT-11132601 | Thiazole coupling | 79 | |
| EVT-15088804 | Triazole alkylation | 72 |
Industrial and Pharmacological Relevance
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits significant biological activities, particularly in the following areas:
Antimicrobial Activity
Studies have shown that derivatives of compounds containing benzofuran and triazole structures possess antimicrobial properties. For instance, compounds with similar frameworks have demonstrated efficacy against various bacterial strains such as Escherichia coli and Pseudomonas aeruginosa . The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways.
Anti-inflammatory Effects
In silico studies suggest that this compound may act as an inhibitor of inflammatory mediators. Molecular docking studies have indicated potential interactions with enzymes involved in inflammatory processes, such as lipoxygenases . This suggests a pathway for developing anti-inflammatory drugs targeting conditions like arthritis or chronic inflammation.
Enzyme Inhibition
The compound's acetamide group is known to interact with enzymes such as acetylcholinesterase (AChE) and α-glucosidase. Inhibition of AChE is particularly relevant for the treatment of Alzheimer's disease, while α-glucosidase inhibitors are crucial in managing Type 2 diabetes mellitus (T2DM) by delaying carbohydrate absorption .
Case Studies
Several studies have explored the therapeutic potential of compounds similar to 2-(2,3-dihydro-1-benzofuran-6-yl)-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)acetamide:
Mechanism of Action
The mechanism of action of 2-(2,3-dihydro-1-benzofuran-6-yl)-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)acetamide involves its interaction with specific molecular targets. The benzofuran ring can interact with hydrophobic pockets in proteins, while the triazolopyridine moiety can form hydrogen bonds and π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Acetamide Derivatives
Key Observations:
In contrast, the pyrrolo-triazolo-pyrazine system in introduces additional nitrogen atoms, likely improving binding to ATP pockets in kinases but increasing molecular weight and complexity .
Linker and Functional Groups :
- The ethylacetamide bridge in the target compound offers flexibility compared to the rigid cyclopentyl linker in , which may influence bioavailability and tissue penetration .
- ’s thioacetamide group introduces a sulfur atom, which could alter hydrogen-bonding interactions compared to the oxygen-based acetamide in the target compound .
The cyanophenyl group in ’s compound suggests strong electron-withdrawing effects, which may enhance binding affinity but reduce solubility .
Research Findings and Pharmacological Insights
While direct pharmacological data for the target compound are scarce, inferences can be drawn from analogs:
- Kinase Inhibition: Compounds with triazolopyridine scaffolds (e.g., the target) often exhibit inhibitory activity against kinases such as JAK2 or ALK, with IC₅₀ values in the nanomolar range. In contrast, triazolopyrazine derivatives () show broader selectivity but higher off-target risks due to increased nitrogen content .
- Metabolic Stability : The dihydrobenzofuran core may confer superior metabolic stability over benzodioxin-based analogs (), as observed in comparative microsomal stability assays (e.g., t₁/₂ > 120 min vs. 90 min for benzodioxin) .
- Toxicity Profiles : Ethyl-linked acetamides (target compound) generally demonstrate lower hepatotoxicity compared to cyclopropane-carboxamide derivatives (), as seen in preclinical rodent models .
Biological Activity
The compound 2-(2,3-dihydro-1-benzofuran-6-yl)-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)acetamide is a complex organic molecule with potential biological activity. Its structure integrates a benzofuran moiety and a triazolopyridine fragment, which are known for their diverse pharmacological properties. This article aims to summarize the biological activities associated with this compound based on available literature, including data tables and relevant case studies.
Chemical Structure
The compound can be represented by the following structural formula:
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C16H18N4O |
| Molecular Weight | 298.34 g/mol |
| IUPAC Name | This compound |
Antimicrobial Properties
Research has indicated that compounds containing benzofuran and triazole structures exhibit significant antimicrobial activities. For instance, studies on related triazole derivatives have shown effectiveness against various pathogens, including bacteria and fungi. In vitro testing of similar compounds has demonstrated:
- Antibacterial Activity : Compounds with triazole rings have been shown to inhibit the growth of Gram-positive and Gram-negative bacteria.
- Antifungal Activity : Certain derivatives have demonstrated efficacy against Candida species with MIC values ranging from 1.6 to 25 µg/mL .
Anticancer Potential
The benzofuran moiety is often associated with anticancer properties. Research on related compounds has highlighted their ability to induce apoptosis in cancer cells and inhibit tumor growth. For example:
- Mechanism of Action : The presence of the triazole ring enhances the interaction with biological targets involved in cancer cell proliferation .
- Case Studies : In a study involving triazole derivatives, some compounds showed IC50 values in the low micromolar range against various cancer cell lines .
Neuroprotective Effects
Compounds similar to this compound are being investigated for neuroprotective effects. The inhibition of acetylcholinesterase (AChE) is a notable mechanism through which these compounds may exert their effects:
- Cholinergic Modulation : Inhibition of AChE can lead to increased levels of acetylcholine in the brain, which is beneficial for conditions such as Alzheimer's disease .
Antioxidant Activity
The antioxidant capacity of related compounds has been well documented. These compounds can scavenge free radicals and reduce oxidative stress:
Q & A
Q. How to align research on this compound with broader theoretical frameworks (e.g., kinase inhibition)?
- Methodological Answer : Link studies to structure-activity relationship (SAR) models for triazolopyridines. For example, correlate substituent effects (e.g., benzofuran vs. phenyl groups) with kinase selectivity using free-energy landscapes. Integrate findings with published pharmacophore models for ATP-binding pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
